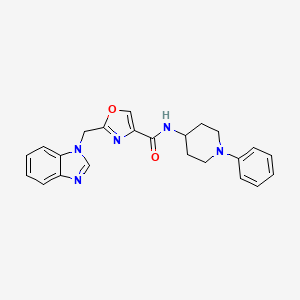![molecular formula C17H25N7 B3805462 1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3805462.png)
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the triazole and pyrimidine moieties. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic core.
Nucleophilic substitution: to introduce the triazole and pyrimidine groups.
Methylation reactions: to add the methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another compound with a similar trimethyl structure but different functional groups.
1,2,4-Trimethylbenzene: A simpler aromatic compound with three methyl groups.
Uniqueness
1,3,5-Trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane is unique due to its bicyclic core and the presence of both triazole and pyrimidine moieties. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1,3,5-trimethyl-7-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-16-7-17(2,9-22(3)8-16)11-24(10-16)15-18-6-5-13(21-15)14-19-12-20-23(14)4/h5-6,12H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDYLESVYINEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C)(CN(C2)C3=NC=CC(=N3)C4=NC=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-5-phenylisoxazole-3-carboxamide](/img/structure/B3805387.png)
![[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B3805406.png)
![N-(3-methylphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3805409.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B3805410.png)
![3-({cyclopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-N-phenylbenzamide](/img/structure/B3805418.png)

![N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide](/img/structure/B3805447.png)
![2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3805450.png)
![1-[2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3805453.png)
![1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane](/img/structure/B3805465.png)
![(3S,4S)-1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B3805468.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B3805471.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B3805478.png)
![N'-cyclopentyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]succinamide](/img/structure/B3805483.png)
